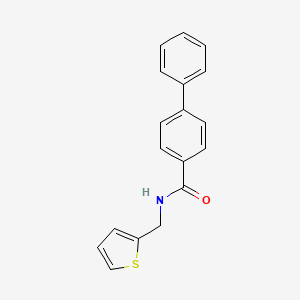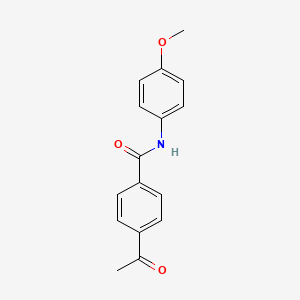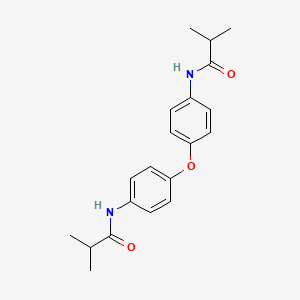
N-(2-thienylmethyl)-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-thienylmethyl)-4-biphenylcarboxamide, also known as TBX, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the family of benzamides and has been found to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of N-(2-thienylmethyl)-4-biphenylcarboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cell survival. This compound has also been found to inhibit the activity of the histone deacetylase enzyme, which plays a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to reduce the expression of fibrosis-related genes, such as collagen I and α-SMA. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-thienylmethyl)-4-biphenylcarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been found to exhibit low toxicity in vitro and in vivo. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of N-(2-thienylmethyl)-4-biphenylcarboxamide. One area of research is the development of more potent and selective this compound analogs that can be used as therapeutic agents. Another area of research is the investigation of the mechanism of action of this compound and its effects on different cell types. Furthermore, the potential use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases should be explored. Finally, the safety and efficacy of this compound should be evaluated in preclinical and clinical studies.
Méthodes De Synthèse
N-(2-thienylmethyl)-4-biphenylcarboxamide can be synthesized through a multi-step process that involves the reaction of 2-thiophenemethanol with 4-biphenylcarboxylic acid chloride in the presence of a base. This reaction leads to the formation of the intermediate N-(2-thienylmethyl)-4-biphenylcarboxylic acid, which is then converted into this compound through the reaction with thionyl chloride and ammonia.
Applications De Recherche Scientifique
N-(2-thienylmethyl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic activities. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of fibrosis-related genes.
Propriétés
IUPAC Name |
4-phenyl-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c20-18(19-13-17-7-4-12-21-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12H,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOKKHISKXANAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5847282.png)


![4-{[(5-chloro-2-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B5847307.png)

![4-[(benzylthio)methyl]-N-cyclopentylbenzamide](/img/structure/B5847326.png)
![5-phenyl-2,3-furandione 3-[(4-chlorophenyl)hydrazone]](/img/structure/B5847340.png)
![1-[(4-methylphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5847344.png)
![N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5847350.png)
![{4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5847353.png)
![2-tert-butyl-2-methyl-5-[(5-methyl-2-furyl)methylene]-1,3-dioxane-4,6-dione](/img/structure/B5847361.png)
![2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5847363.png)
